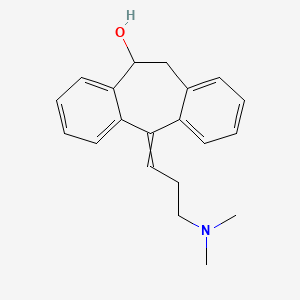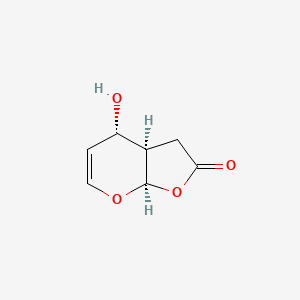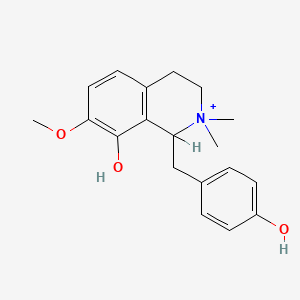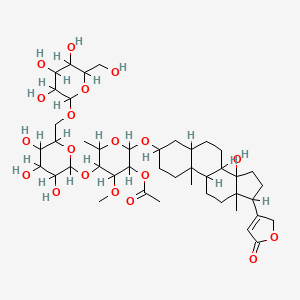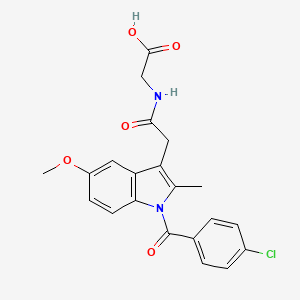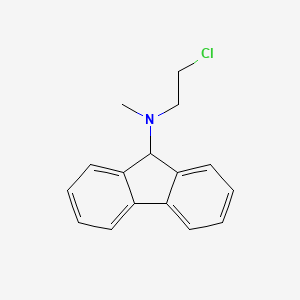
(S)-2,5-Diamino-5-oxopentanoicacidcompoundwith(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyldihydrogenphosphate(1:1)
Übersicht
Beschreibung
Pyridoxal 5-Phosphat-Glutaminsäure ist eine Verbindung, die Pyridoxal 5-Phosphat, die aktive Form von Vitamin B6, mit Glutaminsäure, einer wichtigen Aminosäure, kombiniert. Pyridoxal 5-Phosphat dient als Coenzym in verschiedenen enzymatischen Reaktionen, während Glutaminsäure eine entscheidende Rolle bei der Neurotransmission und dem Stoffwechsel spielt.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Pyridoxal 5-Phosphat-Glutaminsäure beinhaltet typischerweise die Reaktion von Pyridoxal 5-Phosphat mit Glutaminsäure unter kontrollierten Bedingungen. Die Reaktion wird oft in einer wässrigen Pufferlösung bei physiologischem pH-Wert (um 7,35) durchgeführt, um die Bildung einer Schiff'schen Base zwischen der Aldehydgruppe von Pyridoxal 5-Phosphat und der Aminogruppe von Glutaminsäure zu erleichtern .
Industrielle Produktionsverfahren: Die industrielle Produktion von Pyridoxal 5-Phosphat-Glutaminsäure kann Fermentationsverfahren unter Verwendung genetisch veränderter Mikroorganismen umfassen. Diese Mikroorganismen sind so konzipiert, dass sie Pyridoxal 5-Phosphat und Glutaminsäure überproduzieren, die dann durch enzymatische Reaktionen zur Bildung der gewünschten Verbindung kombiniert werden .
Analyse Chemischer Reaktionen
Reaktionstypen: Pyridoxal 5-Phosphat-Glutaminsäure unterliegt verschiedenen Reaktionstypen, darunter:
Transaminierung: Die Übertragung einer Aminogruppe von Glutaminsäure auf Pyridoxal 5-Phosphat, wobei Pyridoxaminphosphat und α-Ketoglutarat gebildet werden.
Decarboxylierung: Die Entfernung einer Carboxylgruppe von Glutaminsäure, wodurch γ-Aminobuttersäure (GABA) und Kohlendioxid entstehen.
Oxidation: Die Oxidation von Pyridoxal 5-Phosphat zu Pyridoxinsäure.
Häufige Reagenzien und Bedingungen:
Transaminierung: Erfordert Aminotransferaseenzyme und physiologische pH-Bedingungen.
Decarboxylierung: Katalysiert durch Glutamat-Decarboxylase in Gegenwart von Pyridoxal 5-Phosphat.
Oxidation: Umfasst molekularen Sauerstoff und spezifische Oxidaseenzyme.
Hauptprodukte:
Transaminierung: Pyridoxaminphosphat und α-Ketoglutarat.
Decarboxylierung: γ-Aminobuttersäure (GABA) und Kohlendioxid.
Oxidation: Pyridoxinsäure.
Wissenschaftliche Forschungsanwendungen
Pyridoxal 5-Phosphat-Glutaminsäure hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Pyridoxal 5-Phosphat-Glutaminsäure übt seine Wirkungen über verschiedene Mechanismen aus:
Enzym-Cofaktor: Pyridoxal 5-Phosphat wirkt als Coenzym bei der Transaminierung, Decarboxylierung und anderen enzymatischen Reaktionen.
Neurotransmitter-Synthese: Glutaminsäure wird durch Glutamat-Decarboxylase zu γ-Aminobuttersäure (GABA) umgewandelt, wobei Pyridoxal 5-Phosphat als Cofaktor dient.
Stoffwechselwege: Beteiligt am Stoffwechsel von Aminosäuren, Neurotransmittern und anderen Biomolekülen.
Wirkmechanismus
Pyridoxal 5-phosphate glutamic acid exerts its effects through several mechanisms:
Enzyme Cofactor: Pyridoxal 5-phosphate acts as a coenzyme in transamination, decarboxylation, and other enzymatic reactions.
Neurotransmitter Synthesis: Glutamic acid is converted to γ-aminobutyric acid (GABA) by glutamate decarboxylase, with pyridoxal 5-phosphate serving as a cofactor.
Metabolic Pathways: Involved in the metabolism of amino acids, neurotransmitters, and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Pyridoxal 5-Phosphat-Glutaminsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Pyridoxal 5-Phosphat: Die aktive Form von Vitamin B6, beteiligt an verschiedenen enzymatischen Reaktionen.
Glutaminsäure: Eine Aminosäure, die als Neurotransmitter und Stoffwechselzwischenprodukt dient.
Pyridoxaminphosphat: Eine andere Form von Vitamin B6, die an Transaminierungsreaktionen beteiligt ist.
Einzigartigkeit: Pyridoxal 5-Phosphat-Glutaminsäure ist aufgrund seiner kombinierten Eigenschaften von Pyridoxal 5-Phosphat und Glutaminsäure einzigartig, was es zu einer vielseitigen Verbindung in enzymatischen Reaktionen und der Neurotransmittersynthese macht .
Eigenschaften
IUPAC Name |
(2S)-2,5-diamino-5-oxopentanoic acid;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO6P.C5H10N2O3/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;6-3(5(9)10)1-2-4(7)8/h2-3,11H,4H2,1H3,(H2,12,13,14);3H,1-2,6H2,(H2,7,8)(H,9,10)/t;3-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCARVEADLDZBJT-HVDRVSQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.C(CC(=O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.C(CC(=O)N)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00977622 | |
| Record name | 5-Hydroxy-5-iminonorvaline--(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00977622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62055-05-4 | |
| Record name | L-Glutamine, compd. with 3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62055-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium-pyridoxal-5'-phosphate glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062055054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-5-iminonorvaline--(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00977622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


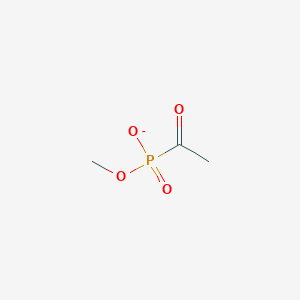
![N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1197377.png)
![4,5-DIHYDRO[1,2,5]OXADIAZOLO[3,4-F]CINNOLIN-3-IUM-3-OLATE](/img/structure/B1197379.png)

![(3-(2'-(2-Acetamidoethyl)-[2,4'-bithiazole]-4-carboxamido)propyl)dimethylsulfoniumchloride](/img/structure/B1197385.png)

